4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile
Overview
Description
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic organic compound It features a naphthyridine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine ring system. This can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the naphthyridine core in the presence of a palladium catalyst.
Methyloxy Substitution: The methyloxy group is typically introduced through nucleophilic substitution reactions, where a methoxide ion replaces a leaving group on the naphthyridine ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethenyl-6-hydroxy-1,5-naphthyridine-3-carbonitrile
- 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carboxamide
- 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Uniqueness
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to the specific combination of functional groups it possesses. The presence of the ethenyl, methyloxy, and carbonitrile groups on the naphthyridine core imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
872714-55-1 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-3-9-8(6-13)7-14-10-4-5-11(16-2)15-12(9)10/h3-5,7H,1H2,2H3 |
InChI Key |
NGELQKRIKYROIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C#N)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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